Cas no 155180-53-3 (4-4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl-2-(trifluoromethyl)benzonitrile)

4-4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl-2-(trifluoromethyl)benzonitrile structure
155180-53-3 structure
Product name:4-4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl-2-(trifluoromethyl)benzonitrile
CAS No:155180-53-3
MF:C17H18F3N3O2S
MW:385.403933048248
MDL:MFCD00925775
CID:171202
PubChem ID:197655

4-4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl-2-(trifluoromethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
    • 4-[3-(4-HYDROXYBUTYL)-4,4-DIMETHYL-5-OXO-2-THIOXOIMIDAZOLIDIN-1-YL]-2-(TRIFLUOROMETHYL)BENZONITRILE
    • Benzonitrile,4-[3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxo-1-imidazolidinyl]-2-(trifluorom...
    • Benzonitrile,4-[3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxo-1-imidazolidinyl]-2-(trifluoromethyl)-
    • RU 59063
    • 4-[3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
    • 4-[4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile
    • AK134187
    • Benzonitrile, 4-(3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-(trifluoromethyl)-
    • Benzonitrile, 4-[3-(4-hydroxybutyl)-4,
    • BDBM50091400
    • 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile
    • AMY20328
    • DS-4755
    • 4-[3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile
    • 4-(4,4-DIMETHYL-3-(4-OXIDANYLBUTYL)-5-OXIDANYLIDENE-2-SULFANYLIDENE-IMIDAZOLIDIN-1-YL)-2-(TRIFLUOROMETHYL)BENZENECARBONITRILE
    • CHEMBL331820
    • 4-(4,4-dimethyl 3-(4-hydroxybutyl)-5-oxo 2-thioxo-1-imidazolidinyl) 2-(trifluoromethyl) benzonitile
    • FT-0739125
    • 155180-53-3
    • RU-59063
    • C17H18F3N3O2S
    • DTXSID50165850
    • Benzonitrile, 4-[3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxo-1-imidazolidinyl]-2-(trifluoromethyl)-
    • RU59063
    • 4-(3-(4-Hydroxybutyl)-4 pound not4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
    • UNII-3LRS7FXN3G
    • 4-[3-(4-Hydroxy-butyl)-4,4-dimethyl-5-oxo-2-thioxo-imidazolidin-1-yl]-2-trifluoromethyl-benzonitrile
    • AKOS016845838
    • MFCD00925775
    • 3LRS7FXN3G
    • SCHEMBL1714908
    • 4-(4,4-dimethyl 3-(4-hydroxybutyl)-5-oxo 2-thioxo-1-imidazolidinyl) 2-(trifluoromethyl) benzonitrile
    • SY008557
    • 4-(4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile
    • GLXC-15903
    • HY-117953
    • DTXCID4088341
    • DB-064078
    • CS-0068678
    • 4-4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl-2-(trifluoromethyl)benzonitrile
    • MDL: MFCD00925775
    • Inchi: 1S/C17H18F3N3O2S/c1-16(2)14(25)23(15(26)22(16)7-3-4-8-24)12-6-5-11(10-21)13(9-12)17(18,19)20/h5-6,9,24H,3-4,7-8H2,1-2H3
    • InChI Key: FIDNKDVRTLFETI-UHFFFAOYSA-N
    • SMILES: S=C1N(C2C([H])=C([H])C(C#N)=C(C(F)(F)F)C=2[H])C(C(C([H])([H])[H])(C([H])([H])[H])N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])O[H])=O

Computed Properties

  • Exact Mass: 385.10700
  • Monoisotopic Mass: 385.107
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 614
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 99.7

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: 499.6°C at 760 mmHg
  • Flash Point: 255.9℃
  • Refractive Index: 1.593
  • Solubility: Insuluble (3.0E-3 g/L) (25 ºC),
  • PSA: 99.66000
  • LogP: 3.06458
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

4-4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl-2-(trifluoromethyl)benzonitrile Security Information

4-4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl-2-(trifluoromethyl)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A106429-1g
4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
155180-53-3 97%
1g
$448.0 2025-02-21
Chemenu
CM160020-1g
4-(3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
155180-53-3 97%
1g
$569 2021-08-05
Ambeed
A106429-100mg
4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
155180-53-3 97%
100mg
$140.0 2025-02-21
abcr
AB441208-250 mg
4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
155180-53-3
250MG
€353.00 2022-09-28
TRC
D443450-250mg
4-[4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile
155180-53-3
250mg
$620.00 2023-05-18
eNovation Chemicals LLC
K99351-0.25g
4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
155180-53-3 97%
0.25g
$682 2023-09-03
TRC
D443450-500mg
4-[4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile
155180-53-3
500mg
$ 1200.00 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ST749-250mg
4-4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl-2-(trifluoromethyl)benzonitrile
155180-53-3 97%
250mg
2218CNY 2021-05-08
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY008557-1g
4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
155180-53-3 >97%
1g
¥3761.00 2024-07-09
Aaron
AR001ODX-100mg
Benzonitrile, 4-[3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxo-1-imidazolidinyl]-2-(trifluoromethyl)-
155180-53-3 97%
100mg
$94.00 2025-01-21

4-4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl-2-(trifluoromethyl)benzonitrile Related Literature

Additional information on 4-4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl-2-(trifluoromethyl)benzonitrile

Introduction to 4-4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl-2-(trifluoromethyl)benzonitrile and Its Significance in Modern Chemical Research

4-4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl-2-(trifluoromethyl)benzonitrile, identified by its CAS number 155180-53-3, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic molecules characterized by a benzonitrile core appended with a thioxo-imidazolidinyl moiety, which imparts unique structural and functional properties. The presence of multiple substituents, including dimethyl, hydroxybutyl, and trifluoromethyl groups, enhances its chemical reactivity and potential biological activity, making it a promising candidate for further exploration in drug discovery and material science.

The synthesis of such intricate molecular architectures represents a formidable challenge in organic chemistry. The strategic placement of the trifluoromethyl group, known for its ability to modulate metabolic stability and binding affinity, alongside the thioxo-imidazolidinyl scaffold, suggests potential applications in the development of novel therapeutic agents. Recent advancements in catalytic methods have enabled more efficient and selective constructions of these complex frameworks, opening new avenues for medicinal chemists.

In the context of contemporary research, this compound has been studied for its potential role in modulating biological pathways associated with inflammation and oxidative stress. The hydroxybutyl substituent, in particular, is recognized for its ability to enhance solubility while maintaining pharmacological efficacy. Such features are critical for designing molecules that can interact effectively with biological targets while minimizing off-target effects.

The benzonitrile moiety is another key feature that contributes to the compound's versatility. Benzonitriles are well-documented pharmacophores found in numerous FDA-approved drugs, exhibiting a wide range of biological activities. When combined with the thioxo-imidazolidinyl group, the resulting scaffold may exhibit enhanced binding interactions with enzymes and receptors involved in disease processes. This has prompted researchers to explore its utility in developing inhibitors for enzymes such as kinases and proteases, which are often implicated in cancer and inflammatory diseases.

Recent computational studies have highlighted the favorable interactions between this compound and various biological targets. Molecular docking simulations have revealed that the trifluoromethyl group enhances binding affinity by stabilizing key hydrogen bonds and hydrophobic interactions. Furthermore, the presence of the thioxo-imidazolidinyl ring system allows for conformational flexibility, which can be exploited to optimize drug-like properties such as bioavailability and metabolic stability.

The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities and structural diversity. The synthesis of 4-4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl-2-(trifluoromethyl)benzonitrile exemplifies the growing trend toward designing molecules with tailored properties for targeted therapy. By leveraging advanced synthetic techniques and computational tools, researchers aim to accelerate the discovery of novel therapeutic agents that address unmet medical needs.

From a synthetic chemistry perspective, this compound serves as an excellent model system for exploring new methodologies in heterocyclic chemistry. The integration of multiple functional groups into a single molecular framework requires meticulous planning to ensure regioselectivity and yield optimization. Recent breakthroughs in transition-metal-catalyzed cross-coupling reactions have provided powerful tools for constructing complex scaffolds efficiently. These advancements have not only streamlined the synthesis of this particular compound but also laid the groundwork for similar molecules with potential therapeutic applications.

The role of fluorine-containing substituents in medicinal chemistry cannot be overstated. The trifluoromethyl group is particularly noteworthy for its ability to influence drug metabolism and pharmacokinetics. By enhancing lipophilicity and metabolic stability, it can extend the half-life of drugs while improving their oral bioavailability. In addition, fluorine atoms can participate in specific interactions with biological targets, leading to enhanced potency and selectivity. The incorporation of such groups into drug candidates has become a standard practice in modern drug discovery.

As research progresses, interdisciplinary approaches combining organic chemistry, computational biology, and pharmacology will be essential for maximizing the therapeutic potential of compounds like 4-4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl-2-(trifluoromethyl)benzonitrile. By integrating experimental data with predictive modeling techniques, scientists can identify promising leads more rapidly and guide optimization efforts toward high-value candidates.

The development of novel synthetic routes also plays a crucial role in making complex molecules more accessible for research purposes. Green chemistry principles have been increasingly adopted to minimize waste and improve sustainability during synthesis. Techniques such as flow chemistry and biocatalysis offer scalable alternatives to traditional batch processing while maintaining high yields and purity standards.

In conclusion,4-4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl-2-(trifluoromethyl)benzonitrile (CAS no 155180-53-3) represents a significant advancement in pharmaceutical chemistry due to its intricate structure and multifaceted functional properties. Its potential applications in drug discovery are vast, ranging from anti-inflammatory agents to kinase inhibitors. As synthetic methodologies continue to evolve and computational tools become more sophisticated, this compound will serve as an invaluable asset for researchers striving to develop innovative therapies that address global health challenges.

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(CAS:155180-53-3)4-4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl-2-(trifluoromethyl)benzonitrile
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